Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of sodium methoxide in methanol, followed by refluxing for several hours . Another approach includes the substitution of chloride ions with primary amines in a solvent mixture of dioxane and water, using sodium carbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.
Nucleophilic Substitution: Commonly involves the replacement of a leaving group with a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of cyclic structures within the molecule.
Common Reagents and Conditions
Electrophilic Addition: Typically requires strong electrophiles and may be conducted under acidic conditions.
Nucleophilic Substitution: Often uses nucleophiles such as amines or alcohols, with bases like sodium carbonate to facilitate the reaction.
Intramolecular Cyclization: Can be promoted by heating the compound in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while intramolecular cyclization can produce complex cyclic structures .
Scientific Research Applications
Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate involves its interaction with specific molecular targets and pathways. The triazine ring can form stable complexes with various biological molecules, potentially inhibiting their function. This compound may also interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: A simpler triazine derivative with similar structural features but different reactivity and applications.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine compound with distinct biological activities and uses.
Uniqueness
Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate is unique due to its combination of a triazine ring with a diazenylbenzoate moiety, which imparts specific chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to simpler triazine derivatives .
Properties
CAS No. |
35107-25-6 |
---|---|
Molecular Formula |
C17H16N8O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate |
InChI |
InChI=1S/C17H16N8O2/c1-27-15(26)11-7-3-5-9-13(11)24-25-23-12-8-4-2-6-10(12)14-20-16(18)22-17(19)21-14/h2-9H,1H3,(H,23,24)(H4,18,19,20,21,22) |
InChI Key |
MUAIGHZEHSIEBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NNC2=CC=CC=C2C3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.